molecular formula C10H16N2S4 B14493914 Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester CAS No. 63580-26-7

Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester

Cat. No.: B14493914
CAS No.: 63580-26-7
M. Wt: 292.5 g/mol
InChI Key: ZZKMEFLNROQYQS-UHFFFAOYSA-N
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Description

Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester): is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acids and esters, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) typically involves the reaction of carbamoyl chlorides with alcohols. This reaction can be carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct . Another method involves the addition of alcohols to isocyanates, which also yields carbamates .

Industrial Production Methods: Industrial production of carbamic acid esters often employs phosgene-free methods due to the hazardous nature of phosgene. One such method involves the reaction of dimethyl carbonate with amines in a continuous flow system . This method is advantageous as it avoids the direct manipulation of sensitive reactants and provides high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction is often mediated by the carbamate functional group, which can undergo hydrolysis to release the active species.

Comparison with Similar Compounds

  • Carbamic acid, dimethyldithio-, 2-aminoethyl ester
  • Carbamodithioic acid, dimethyl-, methyl ester

Comparison: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) is unique due to its specific ester linkage and the presence of a butynylene group. This structural feature imparts distinct chemical and physical properties compared to other carbamic acid derivatives. For example, the butynylene group can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

63580-26-7

Molecular Formula

C10H16N2S4

Molecular Weight

292.5 g/mol

IUPAC Name

4-(dimethylcarbamothioylsulfanyl)but-2-ynyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H16N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h7-8H2,1-4H3

InChI Key

ZZKMEFLNROQYQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC#CCSC(=S)N(C)C

Origin of Product

United States

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